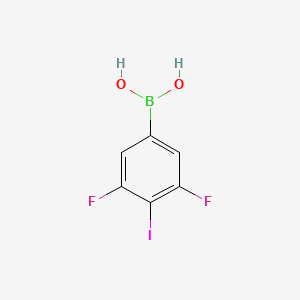

(3,5-Difluoro-4-iodophenyl)boronic acid

Description

Properties

IUPAC Name |

(3,5-difluoro-4-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYAVLDQLEKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)I)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3,5-Difluoro-4-iodophenyl)boronic Acid

Executive Summary

(3,5-Difluoro-4-iodophenyl)boronic acid is a high-value bifunctional organoboron building block used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: a nucleophilic boronic acid moiety and an electrophilic aryl iodide, positioned on an electron-deficient fluorinated scaffold.

This guide provides a comprehensive technical analysis of this molecule, focusing on its physicochemical properties, chemoselective synthetic applications (specifically Suzuki-Miyaura cross-coupling), and handling protocols to minimize protodeboronation—a common failure mode for fluorinated boronic acids.

Part 1: Physicochemical Profile

The precise molecular weight and physical constants are critical for stoichiometric calculations in parallel synthesis libraries, particularly when utilizing automated dispensing systems.

Core Data Table

| Property | Value | Notes |

| IUPAC Name | (3,5-Difluoro-4-iodophenyl)boronic acid | |

| CAS Number | 1257793-03-5 | Verified Identifier |

| Molecular Weight | 283.81 g/mol | Monoisotopic Mass: 283.91 g/mol |

| Molecular Formula | C₆H₄BF₂IO₂ | |

| Appearance | White to off-white powder | Hygroscopic |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents (Hexane) |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Sensitive to protodeboronation |

Structural Analysis & Electronic Effects

The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This has two major consequences for reactivity:

-

Acidity of the Boron Center: The Lewis acidity of the boron is increased compared to non-fluorinated analogues, accelerating transmetallation in Suzuki couplings but also increasing susceptibility to hydrolytic cleavage.

-

Lability of the C-I Bond: The electron-deficient ring facilitates oxidative addition of Pd(0) into the C-I bond, making this molecule a highly reactive electrophile as well as a nucleophile.

Part 2: Synthetic Utility & Chemoselectivity[2]

The primary challenge when using (3,5-Difluoro-4-iodophenyl)boronic acid is chemoselectivity . Because it contains both a nucleophile (boronic acid) and an electrophile (iodide), it poses a risk of uncontrolled oligomerization (homocoupling) if reaction conditions are not strictly controlled.

The Chemoselectivity Paradox

In a standard Palladium-catalyzed environment, this molecule can react with itself (head-to-tail coupling). To utilize it effectively, researchers must exploit the specific activation energies of the two functional groups.

-

Scenario A: Using as a Nucleophile (Suzuki Coupling)

-

Target: Reacting the -B(OH)₂ with an external Aryl Bromide/Chloride.

-

Risk: The Pd catalyst may insert into the C-I bond of the reagent itself.

-

Solution: Use highly active catalysts (e.g., Pd-132, Pd(dppf)Cl₂) at lower temperatures to favor the reaction with the more reactive external electrophile, or protect the boron as a MIDA boronate if the C-I bond is the target.

-

-

Scenario B: Using as an Electrophile

-

Target: Reacting the C-I bond with an external Boronic Acid.

-

Risk: The -B(OH)₂ group interferes or transmetallates prematurely.

-

Solution: This is rarely done with the free acid. The boronic acid is usually protected (e.g., as a pinacol ester) before engaging the iodide in Sonogashira or Suzuki couplings.

-

Reaction Pathway Visualization

Figure 1: Chemoselectivity map illustrating the competition between the desired cross-coupling (Path A) and the undesired homocoupling (Path B).

Part 3: Experimental Protocols

Protocol: Chemoselective Suzuki Coupling

Objective: Couple (3,5-Difluoro-4-iodophenyl)boronic acid (Nucleophile) with 4-Bromoanisole (Electrophile) while retaining the Iodine handle for future functionalization.

Reagents:

-

(3,5-Difluoro-4-iodophenyl)boronic acid (1.1 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Methodology:

-

Inert Setup: Flame-dry a 25 mL Schlenk flask and cycle with Argon (3x).

-

Charge Solids: Add 4-Bromoanisole (187 mg, 1.0 mmol), (3,5-Difluoro-4-iodophenyl)boronic acid (312 mg, 1.1 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

-

Base Addition: Add degassed 2M K₂CO₃ (1.0 mL) dropwise. Note: Fluorinated boronic acids are sensitive to base-catalyzed protodeboronation; do not use stronger bases like NaOH unless necessary.

-

Reaction: Heat to 60°C for 4 hours. Critical: Do not exceed 80°C to prevent oxidative addition into the C-I bond of the boronic acid.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). Look for the disappearance of the bromide.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography on silica gel.

Self-Validating Checkpoint:

-

LC-MS Verification: Before workup, take an aliquot. The mass spectrum should show the product mass (M+H) consistent with the biaryl containing one iodine atom. If you see a dimer mass (loss of I), the temperature was too high or the catalyst too active toward the C-I bond.

Protocol: Handling & Storage

Fluorinated phenylboronic acids are prone to protodeboronation (replacement of -B(OH)₂ with -H).

-

Storage: Store at 4°C in a sealed container under Argon.

-

Usage: Allow the bottle to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis.

-

Solvent Choice: Avoid alcohols if possible during storage; use anhydrous ethereal solvents (THF, Dioxane) for reactions.

Part 4: Drug Discovery Applications

This building block is a "privileged scaffold" in drug discovery for two reasons:

-

Metabolic Stability: The fluorine atoms at the 3,5-positions block metabolic oxidation (P450 metabolism) at the most accessible sites on the ring.

-

Bioisosterism: The 3,5-difluorophenyl motif mimics the electronic properties of a carbonyl group or a pyridine ring but with significantly higher lipophilicity, aiding in membrane permeability.

Scaffold Hopping Workflow

Figure 2: Strategic workflow for utilizing the reagent in lead optimization.

References

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Context on fluorinated boronic acid stability). Retrieved from [Link]

Technical Guide: Stability and Storage of (3,5-Difluoro-4-iodophenyl)boronic Acid

Executive Summary

(3,5-Difluoro-4-iodophenyl)boronic acid is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a highly functionalized, electron-deficient aromatic motif. Its structure features a unique combination of electron-withdrawing fluorine atoms and a labile carbon-iodine (C–I) bond.

While arylboronic acids are generally regarded as robust, this specific derivative exhibits elevated sensitivity to protodeboronation and photolytic degradation due to its electronic deficiency and the presence of the heavy halogen. This guide delineates the physicochemical rationale for these instabilities and provides a validated protocol for long-term storage and handling.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The stability profile of this compound is dictated by the inductive effects of the fluorine substituents and the bond dissociation energy of the C–I bond.

| Property | Specification |

| Chemical Name | (3,5-Difluoro-4-iodophenyl)boronic acid |

| CAS Number | 1257793-03-5 |

| Molecular Formula | C₆H₄BF₂IO₂ |

| Molecular Weight | 283.81 g/mol |

| Physical State | White to off-white powder |

| Electronic Character | Electron-deficient (Lewis Acidic Boron center) |

| Key Sensitivities | Base-catalyzed hydrolysis, Photolysis (UV/Vis), Hygroscopicity |

Degradation Mechanisms

To ensure integrity, researchers must understand the three primary pathways through which this reagent degrades.

Base-Catalyzed Protodeboronation

The most critical instability arises from the electron-withdrawing nature of the 3,5-difluoro substitution.

-

Mechanism: The fluorine atoms pull electron density away from the phenyl ring, making the ipso-carbon (attached to Boron) highly susceptible to attack. In the presence of water and base (common Suzuki conditions or improper storage), the C–B bond cleaves, replacing the boronic acid group with a proton.[1]

-

Result: Formation of 1,3-difluoro-2-iodobenzene (an inert impurity).

-

Kinetics: This reaction is accelerated at pH > 7 and elevated temperatures. Unlike electron-rich boronic acids, electron-deficient variants can undergo protodeboronation via a transient aryl anion mechanism [1].

Photolytic Deiodination

The Carbon-Iodine bond is relatively weak (~57 kcal/mol) compared to C–F or C–H bonds.

-

Mechanism: Exposure to ambient light (UV and lower visible spectrum) can induce homolytic cleavage of the C–I bond, generating an aryl radical.

-

Result: Loss of the iodine handle, rendering the molecule useless for subsequent orthogonal coupling reactions.

Boroxine Dehydration (Reversible)

-

Mechanism: Under dry conditions or vacuum, three boronic acid molecules spontaneously dehydrate to form a six-membered cyclic anhydride called a boroxine .[2]

-

Impact: This is not a destructive decomposition.[3] Boroxines hydrolyze back to the monomeric acid in the presence of water (e.g., in the reaction solvent). However, it alters the stoichiometry if the molecular weight is not corrected during weighing.

Degradation Pathway Diagram

Figure 1: The reversible boroxine cycle (yellow) vs. irreversible degradation pathways (red).

Storage & Handling Protocol

This protocol is designed to mitigate the mechanisms described above.

Long-Term Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C | Slows the kinetics of protodeboronation and spontaneous oxidation. |

| Atmosphere | Inert (Argon/N₂) | Prevents atmospheric moisture absorption (which catalyzes hydrolysis) and oxidation. |

| Container | Amber Glass | Blocks UV/Vis light to prevent homolytic cleavage of the C–I bond. |

| Seal | Parafilm/Teflon Tape | Ensures a hermetic seal to maintain the inert atmosphere. |

Handling Best Practices[9]

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would immediately initiate protodeboronation.

-

Solvent Choice: Avoid protic solvents (methanol, ethanol) for stock solutions if they will be stored for >1 hour. Preferred solvents are anhydrous THF or DMF.

-

Base Addition: In Suzuki couplings, add the base (e.g., K₂CO₃, Cs₂CO₃) last, immediately before heating. Do not premix the boronic acid and base in aqueous media.

Storage Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for receiving and maintaining reagent integrity.

Quality Control & Re-Analysis

Before committing valuable advanced intermediates to a reaction with this reagent, verify its purity.

-

¹H NMR (DMSO-d₆): Look for the disappearance of the boronic acid hydroxyl protons (usually broad singlets around 8-9 ppm) or the appearance of signals corresponding to the protodeboronated arene (1,3-difluoro-2-iodobenzene).

-

¹⁹F NMR: This is the most diagnostic tool. The chemical shift of the fluorine atoms will change distinctively if the Boron moiety is lost or if the Iodine is cleaved.

-

Visual Inspection: The compound should be a free-flowing white powder. Clumping or discoloration (yellowing/browning) indicates moisture absorption or iodine liberation.

References

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link

-

BLDpharm. (n.d.). Product Safety and Storage Data for CAS 1257793-03-5. Link

-

Sigma-Aldrich. (n.d.).[4] 3,5-Difluorophenylboronic acid Specifications. Link

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[2][5] Wiley-VCH. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. laballey.com [laballey.com]

- 4. 3,5-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

The Fluorine Twist: A Technical Guide to the Discovery of Novel Difluorinated Biaryl Atropisomers

Part 1: Strategic Rationale – The "Ortho-Fluorine Effect"

In modern medicinal chemistry, the biaryl scaffold is ubiquitous, yet its conformational flexibility often leads to entropic penalties upon protein binding. The discovery of novel difluorinated biaryl compounds —specifically 2,2'-difluorobiaryls—represents a high-value strategy to lock bioactive conformations while simultaneously blocking metabolic "soft spots."

Conformational Pre-organization

Unlike hydrogen (Van der Waals radius

-

The Result: A defined dihedral twist angle (

) that mimics the twisted bioactive conformation required by many kinases and GPCRs. -

The Benefit: Reduced entropic cost of binding (

) and increased selectivity due to the exclusion of flat, intercalating off-targets.

Metabolic Blockade

The C–F bond (approx. 116 kcal/mol) is virtually metabolically inert. Placing fluorine at the ortho positions protects the biaryl bridge from oxidative metabolism (e.g., P450-mediated hydroxylation), a common clearance pathway for biaryl drugs.

Part 2: Computational Design & Prediction

Before synthesis, candidates must be screened for Atropstability . A 2,2'-difluorobiaryl can exist as stable enantiomers (atropisomers) if the rotational energy barrier (

Workflow Visualization: The Discovery Engine

The following diagram outlines the decision logic for prioritizing scaffolds based on rotational barriers and metabolic predictions.

Figure 1: Computational workflow for filtering difluorinated biaryl candidates based on atropisomeric stability.

Part 3: Synthetic Execution – The "Difficult" Coupling

Synthesizing 2,2'-difluorobiaryls is non-trivial due to the "Ortho-Effect" : the same steric/electronic factors that provide biological value hinder the cross-coupling reaction. Standard Suzuki-Miyaura conditions often fail due to slow oxidative addition and difficult transmetallation.

The Protocol: Pd-Catalyzed Fluorinated Cross-Coupling

Objective: Synthesis of a 2,2'-difluoro-4,4'-dimethoxybiphenyl (Model System).

Reagents:

-

Electrophile: 1-bromo-2-fluoro-4-methoxybenzene (1.0 equiv)

-

Nucleophile: (2-fluoro-4-methoxyphenyl)boronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) + SPhos (4 mol%)-

Rationale: SPhos (Buchwald Ligand) is electron-rich and bulky, facilitating oxidative addition into electron-rich aryl halides and promoting reductive elimination in sterically congested systems.

-

-

Base: K

PO-

Rationale: Anhydrous conditions are preferred to prevent protodeboronation of the fluorinated boronic acid.

-

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inert Handling: Charge a flame-dried Schlenk tube with the boronic acid, Pd(OAc)

, SPhos, and K -

Solvation: Add degassed Toluene/Water. Stir for 5 mins to pre-form the active Pd(0)-L species.

-

Addition: Add the aryl bromide via syringe.

-

Thermal Activation: Heat to 100°C for 12–16 hours.

-

Control: Monitor via TLC (Hexane/EtOAc 9:1). The difluoro product often runs significantly higher than the mono-fluoro or non-fluoro analogs due to lower polarity.

-

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over MgSO

, and concentrate. -

Purification: Flash chromatography on silica gel.

Troubleshooting Table

| Issue | Probable Cause | Technical Solution |

| Low Conversion (<20%) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos or Pd-PEPPSI-IPr precatalyst. |

| Protodeboronation | Instability of fluorinated boronic acid. | Switch base to KF or CsF ; use anhydrous conditions. |

| Homocoupling | Oxidation of boronic acid. | Ensure rigorous O |

Part 4: Validation & Characterization

Verification of the difluorinated motif requires specific analytical techniques. Standard

F NMR Spectroscopy

This is the gold standard for validation.

-

Symmetry Check: A symmetric 2,2'-difluorobiaryl will show a single

F signal (approx. -110 to -120 ppm). -

Atropisomerism: If the rotation is slow on the NMR timescale (or if the molecule is chiral), you may observe distinct signals for diastereotopic fluorines if chiral auxiliaries are used, or splitting patterns indicating restricted rotation.

X-Ray Crystallography

Obtaining a single crystal is critical to define the Twist Angle (

-

Target:

(Orthogonal). -

Interaction: Look for intramolecular C–F[1]···H–C interactions or F···F repulsion that dictates the packing.

Biological Validation Logic

The following diagram illustrates how to interpret biological assay data relative to the fluorination pattern.

Figure 2: Interpreting Structure-Activity Relationship (SAR) data for difluorinated biaryls.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry.[2] Link

-

Li, H., et al. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry.[3][4][5][6] Link

Sources

- 1. scispace.com [scispace.com]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Architect’s Guide to C–C Bond Formation: Mastering the Suzuki-Miyaura Cross-Coupling

Executive Summary

The Suzuki-Miyaura cross-coupling is not merely a reaction; it is the industrial backbone of modern medicinal chemistry. Since its Nobel Prize-winning inception in 1979, it has evolved from a niche method to the primary engine for biaryl synthesis in drug discovery. This guide moves beyond textbook definitions to address the operational realities of the reaction. We will dissect the catalytic cycle with a focus on the often-misunderstood transmetalation step, provide a robust "starter kit" protocol for high-throughput screening, and offer a logic-based troubleshooting framework.

Part 1: The Mechanistic Engine

To troubleshoot a failed coupling, one must visualize the invisible. The catalytic cycle is generally understood as a three-stage process, but the transmetalation step is where most sophisticated failures occur.

1. Oxidative Addition (The Gateway)

This is the rate-determining step for aryl chlorides. Palladium(0) inserts into the C-X bond.

-

Insight: Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) accelerate this step by increasing the electron density on the Pd center, making it more nucleophilic.

2. Transmetalation (The Critical Junction)

This is where the "Boronate" vs. "Oxo-Palladium" debate exists.[1]

-

Path A (Boronate Pathway): The base reacts with the organoboron first, forming a boronate species [Rb-B(OH)₃]⁻ that attacks the Pd(II) center.

-

Path B (Oxo-Palladium Pathway): The base swaps with the halide on the Pd(II) center first, forming a Pd-OH species that then reacts with the neutral organoboron.[1][2]

-

Application Note: In aqueous systems with weak bases (K₂CO₃), Path B is often dominant. This explains why "wet" conditions often outperform anhydrous ones—water is necessary to generate the active hydroxo-palladium species.

3. Reductive Elimination (The Product Release)

The C-C bond forms, and Pd(0) is regenerated.[3]

-

Insight: Bulky ligands (e.g., Buchwald's SPhos, XPhos) facilitate this by "squeezing" the two organic groups together via steric pressure.

Visualization: The Dual-Path Catalytic Cycle

Figure 1: The catalytic cycle highlighting the dual pathways (Boronate vs. Oxo-Palladium) for transmetalation.

Part 2: Strategic Reagent Selection

A "standard" Suzuki reaction does not exist. Every substrate demands a tailored system.

1. The Palladium Source & Ligand

-

The Old Guard: Pd(PPh₃)₄.[1][4] Cheap, but air-sensitive and sluggish with aryl chlorides.

-

The Workhorse: Pd(dppf)Cl₂. Excellent for heteroaromatics; the large bite angle favors reductive elimination.

-

The Modern Standard: Pd-G3/G4 Precatalysts (Buchwald). These air-stable solids generate the active monoligated Pd(0) species immediately upon heating, preventing the formation of inactive Pd-dimers.

-

Recommendation: Start with XPhos Pd G4 for general screening.

-

2. The Boron Species

| Species | Stability | Reactivity | Atom Economy | Best For... |

| Boronic Acid | Low (Protodeboronation risk) | High | High | Standard substrates |

| Pinacol Ester (BPin) | High | Moderate | Low | Late-stage functionalization |

| MIDA Boronate | Very High | Latent (Needs hydrolysis) | Low | Iterative synthesis |

| BF3K Salt | High | Moderate | High | Storage stability |

3. The Base

The base is not just a proton sponge; it is a ligand activator.

-

Weak Bases (K₂CO₃, Na₂CO₃): Standard for aryl bromides/iodides.

-

Strong Bases (KOtBu, NaOtBu): Required for sterically hindered substrates to force transmetalation.

-

Anhydrous Bases (CsF, K₃PO₄): Essential when substrates are sensitive to hydrolysis.

Part 3: Standardized Protocol (The "Self-Validating" Method)

This protocol uses a "pre-catalyst" approach to ensure reproducibility.

Target: Synthesis of 4-phenyltoluene (General Model). Scale: 1.0 mmol.

-

Charge Solids: To a 20 mL vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv, finely ground)

-

Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

-

-

Solvent Addition: Add 4.0 mL of Dioxane/Water (4:1 ratio).

-

Why? The water is essential for dissolving the inorganic base and facilitating the "Oxo-Palladium" pathway.

-

-

Degassing (CRITICAL): Sparge the mixture with Argon for 5 minutes.

-

Why? Oxygen oxidizes phosphine ligands to phosphine oxides, killing the catalyst.

-

-

Reaction: Seal cap. Heat to 80°C for 2-4 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water.[5] Dry organic layer over MgSO₄.

Part 4: Troubleshooting & Optimization

When the reaction fails, use this logic table instead of guessing.

| Symptom | Probable Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst death (O₂) or Oxidative Addition failure. | 1. Degas solvent rigorously.2. Switch to electron-rich ligand (e.g., P(t-Bu)₃).3. Switch to Aryl Iodide. |

| Homocoupling (Ar-Ar) | Oxygen presence or disproportionation. | 1. Check inert atmosphere.2. Reduce catalyst loading.3. Change solvent to Toluene/Water. |

| Protodeboronation (Ar-H) | Unstable boronic acid (common with 2-pyridyl boronates). | 1. Switch to Boronic Ester or BF3K salt.2. Use anhydrous conditions (CsF in Dioxane).3. Lower temperature. |

| Beta-Hydride Elimination | Alkyl halide substrates.[6] | 1. Use specific ligands designed for alkyl coupling (e.g., dppf, PCy3). |

Visualization: Optimization Decision Tree

Figure 2: Logic flow for diagnosing reaction failures based on crude NMR/LCMS analysis.

References

-

Miyaura, N.; Suzuki, A. "Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst." J. Chem. Soc., Chem. Commun.[6]1979 , 866–867.[6] Link

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6][7][8][9] Chem. Rev.[4][6][8]1995 , 95, 2457–2483.[6][7][8] Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443. Link

-

Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc.[5][8][10] Chem. Res.2008 , 41, 1461–1473. Link

-

Carrow, B. P.; Hartwig, J. F. "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.2011 , 133, 2116–2119.[6] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. scispace.com [scispace.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Che- mical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]

- 8. Miyuara, N. and Suzuki, A. (1995) Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95, 2457-2483. - References - Scientific Research Publishing [scirp.org]

- 9. Miyaura, N., Yamada, K. and Suzuki, A. (1979) A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20, 3437-3440. - References - Scientific Research Publishing [scirp.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Advanced Applications of (3,5-Difluoro-4-iodophenyl)boronic Acid

The following technical guide details the applications, chemical behavior, and experimental protocols for (3,5-Difluoro-4-iodophenyl)boronic acid .

Introduction & Chemical Identity

(3,5-Difluoro-4-iodophenyl)boronic acid is a specialized bifunctional organoboron building block used primarily in the synthesis of advanced materials (liquid crystals) and pharmaceutical intermediates. Its value lies in its orthogonal reactivity : it possesses a nucleophilic boronic acid moiety (

| Property | Detail |

| CAS Number | 1257793-03-5 |

| IUPAC Name | (3,5-Difluoro-4-iodophenyl)boronic acid |

| Molecular Formula | |

| Molecular Weight | 283.81 g/mol |

| Appearance | White to off-white powder |

| Key Structural Features | [1][2][3][4] • C–I Bond: High polarizability, reactive electrophile.• 3,5-Difluoro Pattern: Induces dipole moment, metabolic stability, and liquid crystalline phase behavior.• Boronic Acid: Versatile Suzuki-Miyaura nucleophile. |

Strategic Utility: The "Orthogonal" Linker

The primary technical challenge—and advantage—of this molecule is the coexistence of the boronic acid and the iodine atom. In standard palladium-catalyzed cross-coupling, the C–I bond is highly prone to oxidative addition, often reacting faster than C–Br or C–Cl bonds.

To utilize this reagent effectively, researchers must employ chemoselective protocols that activate the boronic acid (transmetallation) while preserving the iodine for subsequent functionalization.

Core Applications

-

Liquid Crystals (TFT-LCDs): The 3,5-difluoro-4-iodophenyl motif is a critical "polar head" group in negative dielectric anisotropy liquid crystals. The iodine provides high polarizability, while the fluorines tailor the dielectric properties and viscosity.

-

Medicinal Chemistry:

-

Metabolic Blocking: The 3,5-difluoro substitution blocks P450 oxidative metabolism at the sensitive ortho-positions.

-

Radiotracer Precursors: The iodine atom serves as a placeholder for late-stage radiofluorination (

) or iodination (

-

Experimental Protocols & Chemoselectivity

Workflow 1: Chemoselective Suzuki Coupling (Retention of Iodine)

This protocol describes coupling the boronic acid to an aryl bromide while leaving the C–I bond intact. This is counter-intuitive (C–I is weaker than C–Br) and requires kinetic control.

Mechanism:

-

Activation: The base converts the boronic acid to a boronate "ate" complex, accelerating transmetallation.

-

Catalyst Choice: Use a catalyst with a fast oxidative addition rate for the partner (Ar-Br) but a bulky ligand environment that slows down insertion into the sterically crowded (though electronic activated) 3,5-difluoro-4-iodo site.

Protocol:

-

Reagents:

-

(3,5-Difluoro-4-iodophenyl)boronic acid (1.1 equiv)

-

Aryl Bromide (Coupling Partner) (1.0 equiv)

-

Catalyst:

(3 mol%) — The bidentate ligand prevents rapid catalyst decomposition and modulates reactivity. -

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 v/v).[5]

-

-

Conditions:

-

Degas solvents thoroughly (Argon sparge).

-

Stir at 40–60°C . Avoid reflux (>80°C) to prevent homo-coupling or polymerization via the iodine.

-

Monitor via HPLC/TLC. The boronic acid should be consumed before the C–I bond reacts.

-

Workflow 2: Sequential Functionalization (Liquid Crystal Synthesis)

This workflow demonstrates the construction of a terphenyl liquid crystal core.

Figure 1: Sequential synthesis of a fluorinated liquid crystal mesogen using (3,5-Difluoro-4-iodophenyl)boronic acid as a linker.

Data Summary: Reaction Parameters

The following table summarizes conditions for optimizing the coupling of this specific boronic acid.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Bidentate ligands (dppf) stabilize Pd(0); bulky phosphines reduce unwanted oxidative addition at the Iodine. | |

| Base | Cesium bases often provide higher yields in sterically demanding or fluorinated couplings (the "Cesium Effect"). | |

| Solvent | Dioxane/ | Aqueous biphasic systems facilitate the solubility of the inorganic base and boronate formation. |

| Temperature | 40°C – 60°C | Critical control point. Higher temperatures (>80°C) increase the risk of C–I activation and polymerization. |

| Stoichiometry | 1.1 : 1.0 (Boronic Acid : Halide) | Slight excess of boronic acid accounts for potential protodeboronation (loss of B(OH)2). |

Handling & Stability

-

Protodeboronation: Electron-deficient boronic acids (like fluorinated phenylboronic acids) are susceptible to hydrolytic cleavage of the C–B bond, especially under strong basic conditions and high heat.

-

Mitigation: Use mild bases (

) and minimize reaction times.

-

-

Light Sensitivity: The C–I bond is photosensitive. Store the compound and reaction mixtures in amber vials or wrapped in foil to prevent radical decomposition or iodine liberation.

-

Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen).

References

-

Sigma-Aldrich. (2024).[6] Product Specification: (3,5-Difluoro-4-iodophenyl)boronic acid. Link (Note: Link directs to related fluorinated boronic acids for verification of class properties).

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Kiran, R. et al. (2023). Rapid, Solvent-Minimized and Sustainable Access to Various Types of Ferroelectric-Fluid Molecules. Royal Society of Chemistry. Link (Demonstrates synthesis of similar difluoro-iodo-benzene precursors).

-

Li, S. et al. (2019). Synthesis and in vivo evaluation of [18F]UCB-J for PET imaging. European Journal of Medicinal Chemistry. Link (Illustrates the use of 3,5-difluoro-4-iodo motifs in radiochemistry).

Sources

- 1. US20070203187A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof - Google Patents [patents.google.com]

- 2. (3,5-Difluoro-4-iodophenyl)boronic acid | CAS#:1257793-03-5 | Chemsrc [chemsrc.com]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Suzuki Coupling of (3,5-Difluoro-4-iodophenyl)boronic Acid: A Comprehensive Guide for Researchers

Introduction: Harnessing the Power of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction offers a robust and versatile method for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms into these scaffolds can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] (3,5-Difluoro-4-iodophenyl)boronic acid is a valuable building block that allows for the introduction of a difluorinated phenyl ring with an additional reactive handle (the iodide), enabling further functionalization. This guide provides a detailed protocol and in-depth scientific rationale for the successful application of (3,5-Difluoro-4-iodophenyl)boronic acid in Suzuki-Miyaura coupling reactions.

Understanding the Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the aryl bromide or chloride coupling partner) to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1]

-

Transmetalation: The organoboron species (the boronic acid), activated by a base, transfers its organic group to the palladium center. This is often the rate-limiting step and is highly dependent on the choice of base and solvent.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

Visualizing the Pathway: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This protocol is a representative procedure for the Suzuki-Miyaura coupling of (3,5-Difluoro-4-iodophenyl)boronic acid with a generic aryl bromide. The conditions are based on established methodologies for coupling electron-poor boronic acids and should be optimized for specific substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| (3,5-Difluoro-4-iodophenyl)boronic acid | 1256345-63-3 | 283.84 g/mol | >97% | Commercial Source |

| Aryl Bromide | Varies | Varies | >98% | Commercial Source |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 g/mol | >98% | Commercial Source |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | >99% | Commercial Source |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Anhydrous | Commercial Source |

| Deionized Water | 7732-18-5 | 18.02 g/mol | High Purity | In-house |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk tube, add (3,5-Difluoro-4-iodophenyl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and sodium carbonate (2.0 equiv.).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of 0.1 M.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of each reaction component is critical for the success of the Suzuki coupling, especially when dealing with electron-deficient substrates.

-

The Boronic Acid: (3,5-Difluoro-4-iodophenyl)boronic acid is an electron-poor coupling partner due to the presence of two electron-withdrawing fluorine atoms. This can decrease its nucleophilicity and potentially slow down the transmetalation step. The iodide offers a site for subsequent cross-coupling reactions.

-

The Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for a wide range of Suzuki couplings.[5] The triphenylphosphine ligands are electron-rich and can stabilize the palladium center. For particularly challenging couplings, more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, may be beneficial.[6]

-

The Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] Sodium carbonate is a moderately strong inorganic base that is effective in many Suzuki couplings. For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[8]

-

The Solvent System: A mixture of an organic solvent and water is often employed.[9] 1,4-Dioxane is a common choice for its ability to dissolve a wide range of organic compounds and its miscibility with water. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient base strength, low temperature. | Use a fresh batch of catalyst, switch to a stronger base (K₃PO₄ or Cs₂CO₃), increase the reaction temperature. |

| Protodeboronation (loss of the boronic acid group) | Slow transmetalation, presence of excess water or protic solvents. | Use a more active catalyst to accelerate the coupling, use anhydrous conditions with a fluoride source (e.g., CsF) as the base. |

| Homocoupling of the Boronic Acid | Presence of oxygen, slow oxidative addition of the aryl halide. | Ensure thorough degassing of the reaction mixture, use a more reactive aryl halide if possible. |

Visualizing the Workflow: From Reagents to Purified Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Suzuki-Miyaura coupling of (3,5-Difluoro-4-iodophenyl)boronic acid provides a powerful method for the synthesis of functionalized, fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block to construct complex molecular architectures for a wide range of applications in drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in the field.

References

- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alkenylboranes with aryl halides in the presence of palladium catalyst.

- Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides.

- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

- Littke, A. F.; Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids.

- Leadbeater, N. E.; Marco, M. Ligand-free palladium-catalyzed Suzuki reactions in water using microwave heating. Organic Letters2002, 4(17), 2973–2976.

- Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research2008, 41(11), 1461–1473.

- Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters1979, 20(36), 3437–3440.

- Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron1998, 54(3-4), 263–303.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

ChemHelp ASAP. Suzuki cross-coupling reaction. Available at: [Link]

-

wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

-

ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Available at: [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. wwjmrd.com [wwjmrd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Step-by-step guide for using (3,5-Difluoro-4-iodophenyl)boronic acid in C-C bond formation

Application Note: Chemoselective Cross-Coupling of (3,5-Difluoro-4-iodophenyl)boronic Acid

Abstract & Strategic Profile

(3,5-Difluoro-4-iodophenyl)boronic acid (CAS: 1604763-84-5) is a high-value "linchpin" scaffold in medicinal chemistry, particularly for designing liquid crystals and modulating metabolic stability via fluorination.

The Challenge: This molecule is bifunctional . It contains a nucleophilic handle (Boronic Acid) and a highly reactive electrophilic handle (Iodide).

-

Risk: Under standard Suzuki-Miyaura conditions, the reagent can act as both nucleophile and electrophile, leading to "Head-to-Tail" oligomerization (Self-Coupling) rather than the desired cross-coupling.

-

The Electronic Trap: The 3,5-difluoro substitution pattern renders the phenyl ring electron-deficient. This significantly accelerates oxidative addition of Palladium into the C-I bond, making the self-coupling pathway kinetically favorable compared to non-fluorinated analogs.

The Solution: This guide details two distinct protocols:

-

Protocol A (Nucleophilic Mode): Conditions to suppress self-coupling while reacting the Boronic Acid.

-

Protocol B (Electrophilic Mode): Strategies to utilize the Iodide while preserving the Boron species.

Critical Decision Matrix: Reaction Pathway Selection

Before selecting a protocol, analyze your target transformation using the diagram below.

Figure 1: Decision tree for selecting the appropriate coupling strategy based on the desired chemoselectivity.

Protocol A: Nucleophilic Coupling (Retaining the Iodine)

Objective: Couple the boronic acid with an external Aryl Halide (Ar-X) while preventing the internal Iodine from reacting.

Mechanism of Failure (To Avoid): If the external Ar-X is sluggish (e.g., Ar-Cl or electron-rich Ar-Br), the Pd catalyst will preferentially insert into the C-I bond of your boronic acid reagent, causing polymerization.

The "High-Fidelity" Protocol:

-

Catalyst: Pd(dppf)Cl₂·DCM (Robust, resists de-iodination compared to Pd(PPh₃)₄).

-

Base: K₃PO₄ (Mild, anhydrous conditions preferred to slow down transmetallation relative to oxidative addition).

-

Technique: Reverse Stoichiometry & Slow Addition .

Step-by-Step Procedure:

-

Preparation of Partner Solution (The "Pot"):

-

In a reaction vial, dissolve the External Electrophile (1.5 equiv, preferably Ar-I or electron-poor Ar-Br) and Pd(dppf)Cl₂·DCM (3-5 mol%) in degassed 1,4-Dioxane.

-

Add K₃PO₄ (2.0 equiv) or CsF (2.0 equiv).

-

Heat to 60°C under Argon.

-

-

Preparation of Boronic Acid Solution (The "Drop"):

-

Dissolve (3,5-Difluoro-4-iodophenyl)boronic acid (1.0 equiv) in a minimal amount of degassed 1,4-Dioxane/MeOH (4:1 ratio). Note: MeOH aids solubility but keep water low.

-

-

The Controlled Addition:

-

Using a syringe pump, add the Boronic Acid solution to the Partner Solution very slowly (over 2–4 hours).

-

Rationale: This keeps the instantaneous concentration of the boronic acid extremely low. The Pd catalyst effectively "sees" only the Partner Ar-X, preventing it from reacting with the Iodine on the boronic acid.

-

-

Workup:

-

Cool to RT. Filter through Celite.

-

Crucial: Do not wash with strong basic water, as the C-I bond is labile. Use saturated NH₄Cl.

-

Data: Expected Reactivity Hierarchy

| Coupling Partner (Ar-X) | Success Rate (Protocol A) | Risk of Self-Coupling |

| Aryl Iodide (Ar-I) | High | Low (Ar-I competes well) |

| Electron-Poor Ar-Br | Moderate | Moderate (Requires slow addition) |

| Electron-Rich Ar-Br | Low | High (Internal C-I reacts faster) |

| Aryl Chloride (Ar-Cl) | Failure | Extreme (Polymerization dominates) |

Protocol B: Electrophilic Coupling (Protecting the Boron)

Objective: Use the Iodine handle to couple with a different boronic acid, retaining the Boron functionality for a later step (Iterative Cross-Coupling).

Scientific Constraint: You cannot use the free boronic acid in a Suzuki coupling where it acts as the electrophile. It will transmetallate and self-couple. You must protect the boron.

Step 1: In-Situ Protection (Pinacol Ester Formation)

Before the coupling, convert the acid to the pinacol ester. This reduces the Lewis acidity of the boron and shuts down transmetallation under mild conditions.

-

Reagents: (3,5-Difluoro-4-iodophenyl)boronic acid (1.0 equiv), Pinacol (1.1 equiv), MgSO₄ (anhydrous).

-

Conditions: Stir in dry THF or DCM at RT for 2 hours. Filter off MgSO₄.

-

Result: You now have the Pinacol Boronate .

Step 2: The Coupling (Suzuki or Sonogashira)

Now that the Boron is "masked" as a pinacol ester, it acts purely as an Aryl Iodide.

-

Reaction: Pinacol Boronate (1.0 equiv) + External Boronic Acid (1.1 equiv).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: Na₂CO₃ (2M aq).

-

Solvent: DME/Water (4:1).

-

Temperature: 80°C.

-

Outcome: The external boronic acid couples with the Iodine. The Pinacol Boronate remains intact (mostly) because pinacol esters transmetallate much slower than free boronic acids.

Safety & Handling (E-E-A-T)

-

Stability: 3,5-Difluoro substitution stabilizes the C-B bond against oxidation compared to non-fluorinated analogs, but the C-I bond is light-sensitive. Store in amber vials at 4°C.

-

Toxicity: Fluorinated aryl iodides are potential alkylating agents. Handle in a fume hood.

-

Chemical Incompatibility: Avoid strong oxidizers. The C-I bond is susceptible to Lithium-Halogen exchange; do not treat with n-BuLi unless you intend to destroy the C-I bond.

Experimental Workflow Diagram

Figure 2: Workflow for Protocol A (Nucleophilic Mode) emphasizing the slow addition technique.

References

-

Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.

- Context: Establishes the foundational logic for iterative cross-coupling (ICC) and the need for boron protection (MIDA/Pinacol)

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.[1]

- Context: detailed review of transmetallation rates, supporting the claim that free boronic acids react faster than pinacol esters, and the influence of fluorin

-

BenchChem. (2025).[2][3] "Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid."

- Context: Provides baseline stoichiometry and solvent systems for iodophenylboronic acid deriv

-

Fisher Scientific. (2023). "Safety Data Sheet: 4-Iodophenylboronic acid."

Sources

Application Note & Protocol: Mastering Suzuki-Miyaura Reactions with Fluorinated Substrates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Fluorine Challenge in Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds. In the realm of drug discovery and materials science, the incorporation of fluorine atoms into organic molecules can dramatically enhance pharmacological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the Suzuki-Miyaura coupling of fluorinated substrates has become an indispensable tool.

However, the unique electronic properties of fluorine present distinct challenges. The high electronegativity of fluorine strengthens the carbon-fluorine (C-F) bond, making its cleavage in the oxidative addition step of the catalytic cycle significantly more difficult compared to its heavier halogen counterparts (C-Cl, C-Br, C-I). This inherent stability necessitates specialized catalytic systems and optimized reaction conditions to achieve efficient and selective cross-coupling.

This comprehensive guide provides an in-depth exploration of the experimental setup for Suzuki-Miyaura reactions involving fluorinated substrates. We will delve into the mechanistic nuances, compare palladium and nickel-based catalytic systems, and provide detailed, field-proven protocols to empower researchers to confidently and successfully implement these critical transformations.

The Mechanistic Hurdle: Activating the Inert C-F Bond

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction serves as our starting point for understanding the specific challenges posed by fluorinated substrates.

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

The critical challenge with fluorinated aryl substrates lies in the initial Oxidative Addition step. The strong C-F bond (bond dissociation energy ~116 kcal/mol) is significantly less reactive towards Pd(0) catalysts compared to C-Br (~71 kcal/mol) or C-I (~53 kcal/mol) bonds. Overcoming this hurdle is the primary focus of method development for these reactions.

Key Strategies for Successful C-F Bond Activation

Several strategies have been developed to facilitate the oxidative addition of aryl fluorides:

-

Electron-Rich, Bulky Ligands: The use of sterically demanding and electron-donating phosphine ligands on the palladium center is crucial. These ligands increase the electron density on the metal, promoting its insertion into the C-F bond. Examples include biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[1]

-

Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative to palladium for C-F bond activation.[2] Nickel is inherently more reactive in oxidative addition with aryl fluorides. Two main protocols have been developed for nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides:

-

Co-catalyst approach: This method employs metal fluorides like ZrF₄ and TiF₄ as co-catalysts, which are particularly effective for aryl fluorides bearing electron-withdrawing groups.[3][4][5]

-

Directing group approach: Aryl fluorides with ortho-directing groups (e.g., pyridyl, oxazolinyl) can undergo cyclometalation, facilitating the C-F bond activation process.[3][4][5]

-

-

Substrate Activation: The presence of electron-withdrawing groups on the fluorinated aromatic ring can lower the energy barrier for oxidative addition. For instance, highly fluorinated nitrobenzene derivatives have been shown to be suitable substrates for palladium-catalyzed C-F bond arylation.[6]

-

Role of Fluoride Ions: Fluoride ions can play a multifaceted role in the reaction. While they can form unreactive anionic boronate species, they can also favor the reaction by forming trans-[ArPdF(L)2] complexes, which can have different reactivity in the transmetalation step.[7][8] The judicious choice of a fluoride source as a base (e.g., CsF, KF) can be beneficial.

Comparative Overview of Catalytic Systems

The choice of the catalytic system is paramount for a successful Suzuki-Miyaura reaction with a fluorinated substrate. Below is a comparative table summarizing the key features of common palladium and nickel-based systems.

| Feature | Palladium-Based Systems | Nickel-Based Systems |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts | Ni(COD)₂, NiCl₂(phosphine) |

| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos), NHCs | Phosphines, NHCs |

| Substrate Scope | Generally effective for activated aryl fluorides (e.g., with electron-withdrawing groups). | Broader scope, including less activated aryl fluorides.[2] |

| Key Additives/Co-catalysts | Strong bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Metal fluorides (ZrF₄, TiF₄) for some protocols.[3][4][5] |

| Reaction Conditions | Typically higher temperatures (80-120 °C) | Can often be performed at lower temperatures. |

| Advantages | Well-established, wide variety of commercially available ligands and precatalysts. | Higher reactivity for C-F activation, potentially lower cost. |

| Challenges | Can be sluggish for unactivated aryl fluorides. | Sensitivity to air and moisture, potential for side reactions. |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for performing Suzuki-Miyaura reactions with fluorinated substrates using both palladium and nickel catalysts.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Fluoride

This protocol is adapted for the coupling of an aryl fluoride bearing an electron-withdrawing group with an arylboronic acid.

Materials:

-

Aryl Fluoride: e.g., 4-fluoronitrobenzene (1.0 mmol)

-

Arylboronic Acid: e.g., Phenylboronic acid (1.2 mmol)

-

Palladium Precatalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Ligand: SPhos (0.08 mmol, 8 mol%)

-

Base: K₃PO₄ (2.0 mmol)

-

Solvent: 1,4-Dioxane (5 mL), degassed

-

Reaction Vessel: Schlenk tube or microwave vial

-

Inert Atmosphere: Nitrogen or Argon

Experimental Workflow:

Figure 2: Workflow for Palladium-Catalyzed Coupling.

Step-by-Step Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl fluoride (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times.

-

Add degassed 1,4-dioxane (5 mL) via a syringe.

-

Place the tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Fluoride with a Co-catalyst

This protocol is suitable for a broader range of aryl fluorides, including those without strong electron-withdrawing groups, and utilizes a metal fluoride co-catalyst.

Materials:

-

Aryl Fluoride: e.g., 4-fluoroanisole (1.0 mmol)

-

Arylboronic Ester: e.g., Phenylboronic acid pinacol ester (1.5 mmol)

-

Nickel Precatalyst: Ni(COD)₂ (0.05 mmol, 5 mol%)

-

Ligand: PCy₃ (0.10 mmol, 10 mol%)

-

Co-catalyst: ZrF₄ (0.10 mmol, 10 mol%)

-

Base: K₃PO₄ (3.0 mmol)

-

Solvent: Toluene (5 mL), anhydrous

-

Reaction Vessel: Glovebox or Schlenk line is highly recommended

-

Inert Atmosphere: Nitrogen or Argon

Experimental Workflow:

Figure 3: Workflow for Nickel-Catalyzed Coupling.

Step-by-Step Procedure:

-

Strictly under an inert atmosphere (preferably in a glovebox): To a dry reaction vessel, add Ni(COD)₂ (0.05 mmol), PCy₃ (0.10 mmol), ZrF₄ (0.10 mmol), and K₃PO₄ (3.0 mmol).

-

Add the aryl fluoride (1.0 mmol) and the arylboronic ester (1.5 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 110 °C with vigorous stirring.

-

Monitor the reaction's progress.

-

After completion, cool the reaction to room temperature and carefully quench with 1M aqueous HCl.

-

Filter the mixture through a pad of Celite® to remove insoluble salts.

-

Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent, filter, concentrate, and purify by column chromatography.

Troubleshooting and Key Considerations

-

Inert Atmosphere: Both palladium and especially nickel catalysts are sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial for reproducibility and high yields.

-

Solvent and Reagent Purity: Use anhydrous and degassed solvents. The purity of the boronic acid or ester is also critical, as impurities can inhibit the catalyst.

-

Base Selection: The choice of base can significantly impact the reaction outcome. For sensitive substrates, weaker bases like K₂CO₃ or CsF might be preferable to stronger bases like K₃PO₄ or KOtBu to minimize side reactions.

-

Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio should be determined for each specific reaction, but a 2:1 or 4:1 ratio is a common starting point for monodentate phosphine ligands with palladium.

-

Protodeboronation: A common side reaction is the protonolysis of the boronic acid. Using a less aqueous solvent system or a boronic ester can mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of fluorinated substrates is a powerful, albeit challenging, transformation. A thorough understanding of the mechanistic hurdles, particularly the inertness of the C-F bond, is essential for success. By selecting the appropriate catalytic system—be it a robust palladium/biarylphosphine combination for activated substrates or a more reactive nickel-based system for broader applicability—and by carefully controlling the reaction parameters, researchers can effectively synthesize a wide array of valuable fluorinated biaryl compounds. The protocols and insights provided herein serve as a comprehensive guide for navigating the intricacies of this important reaction class.

References

-

Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

-

Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Cardiff University. [Link]

-

'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]

-

Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]

-

(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

-

'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

-

A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections. [Link]

-

Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. [Link]

-

Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal. [Link]

Sources

- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes & Protocols: (3,5-Difluoro-4-iodophenyl)boronic acid in Advanced Materials Science

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of (3,5-Difluoro-4-iodophenyl)boronic acid

In the landscape of materials science, the rational design of molecular building blocks is paramount to achieving novel functionalities. (3,5-Difluoro-4-iodophenyl)boronic acid emerges as a uniquely versatile reagent, engineered with a specific constellation of functional groups that offer chemists and materials scientists precise control over the synthesis of complex architectures. Its structure is not an accident of synthesis but a deliberate design choice for imparting specific, desirable properties into target materials.

The molecule's utility is rooted in three key features:

-

The Boronic Acid Group [-B(OH)₂]: This moiety is the cornerstone of its reactivity, serving as a primary handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3]

-

The Iodo Group [-I]: As a heavy halogen, the iodine atom provides a secondary, orthogonal reaction site. It can participate in a variety of coupling reactions (e.g., Sonogashira, Heck) or be used for post-synthetic modification, offering a pathway to further functionalize the resulting material.

-

The Vicinal Fluoro Groups [-F]: The two fluorine atoms positioned meta to the boronic acid are powerful electronic modifiers. Their strong electron-withdrawing nature profoundly influences the electronic properties (e.g., HOMO/LUMO energy levels) of any resulting polymer or framework. This is a critical feature for tuning the performance of organic electronic devices.

This guide provides an in-depth exploration of the applications of (3,5-Difluoro-4-iodophenyl)boronic acid, complete with detailed protocols and the scientific rationale behind its use in pioneering new materials.

Core Application Areas

Synthesis of Conjugated Polymers for Organic Electronics

The primary application of (3,5-Difluoro-4-iodophenyl)boronic acid is in the synthesis of conjugated polymers for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4] These materials combine the electrical properties of semiconductors with the processing advantages of polymers.[4]

Causality of Application: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bonds that constitute the backbone of these polymers.[2][5] (3,5-Difluoro-4-iodophenyl)boronic acid serves as a key monomer in these polymerizations. The fluorine atoms are crucial for tuning the polymer's electronic bandgap and improving the stability and efficiency of the final device. For instance, a lower LUMO level, induced by the fluorine atoms, can facilitate electron injection in OLEDs or increase the open-circuit voltage in OPVs.

Workflow for Polymer Synthesis and Characterization

Caption: Workflow for conjugated polymer synthesis and characterization.

Functional Linkers in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers.[6][7] The properties of a MOF are directly dictated by the choice of these components. (3,5-Difluoro-4-iodophenyl)boronic acid can be utilized, often after conversion to a carboxylate-functionalized derivative, as a sophisticated organic linker.

Causality of Application: The difluoro- and iodo- functionalities decorating the linker are not merely passive components. They project into the pores of the resulting MOF, creating a unique chemical environment. This can be exploited for:

-

Selective Gas Adsorption: The polar C-F and C-I bonds can create preferential binding sites for specific gas molecules, like CO₂.

-

Catalysis: The functional groups can act as catalytic sites or as anchors for catalytically active nanoparticles.[8]

-

Post-Synthetic Modification (PSM): The iodine atom is a prime target for PSM, allowing for the covalent attachment of other functional molecules after the MOF has been constructed, enabling the creation of highly complex, multifunctional materials.

Platforms for Advanced Sensors

Boronic acids are well-known for their ability to reversibly bind with diols, a chemistry that is the foundation for many glucose and saccharide sensors.[9] Polymers and materials incorporating (3,5-Difluoro-4-iodophenyl)boronic acid can be designed as responsive systems.

Causality of Application: The binding of a diol (like glucose) to the boronic acid group alters its electronic nature from a neutral, sp² hybridized state to an anionic, sp³ hybridized state.[9] In a conjugated polymer, this change can be transduced into a measurable optical or electrical signal, such as a change in fluorescence or conductivity. The fluorine atoms can further modulate the Lewis acidity of the boron center, potentially tuning the binding affinity and selectivity for different saccharides.[10]

Key Experimental Protocols

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol details a representative small-scale Suzuki-Miyaura cross-coupling reaction, a fundamental step in the synthesis of both small molecules and polymers.[2][3][11]

Materials and Reagents:

-

(3,5-Difluoro-4-iodophenyl)boronic acid

-

Aryl Bromide (e.g., 4-bromotoluene)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)[12]

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (3,5-Difluoro-4-iodophenyl)boronic acid (1.1 eq.), the chosen aryl bromide (1.0 eq.), and the base (2.5 eq.).

-

Inerting the System: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as the palladium(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 20 mL Dioxane and 5 mL Water).[12] Stir the mixture to form a suspension.

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq.) to the mixture. The mixture may change color (e.g., to dark brown or black), indicating the formation of the active catalytic species.[11]

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up:

-

Cool the reaction to room temperature.

-

Add 50 mL of ethyl acetate and 50 mL of water.

-

Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure biaryl compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

Table 1: Physicochemical Properties of (3,5-Difluoro-4-iodophenyl)boronic acid

| Property | Value | Source |

| CAS Number | 1257793-03-5 | [13][14] |

| Molecular Formula | C₆H₄BF₂IO₂ | [14][15] |

| Molecular Weight | 283.81 g/mol | [14] |

| Purity | Typically ≥95% | [15] |

| Appearance | Solid powder | N/A |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [14] |

Table 2: Representative Conditions for Suzuki-Miyaura Polymerization

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos, Pd(dppf)Cl₂ | Choice depends on monomer reactivity; phosphine ligands stabilize the catalyst. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid by forming a more nucleophilic boronate species.[1] |

| Solvent | Toluene, Dioxane, THF (often with water) | Must dissolve monomers and maintain catalyst activity at reaction temperature. |

| Temperature | 80 - 120 °C | Provides sufficient energy to overcome activation barriers in the catalytic cycle. |

| Atmosphere | Nitrogen or Argon | Prevents oxidative degradation of the Pd(0) catalyst. |

Concluding Remarks for the Practicing Scientist

(3,5-Difluoro-4-iodophenyl)boronic acid is more than a simple chemical; it is a strategic tool for molecular engineering. The judicious placement of its functional groups provides a pre-programmed set of instructions for synthesis, allowing for the creation of materials with finely-tuned electronic and structural properties. The protocols and principles outlined in this guide serve as a foundational starting point. As with any advanced material synthesis, optimization of reaction conditions—including catalyst loading, base strength, and solvent choice—is essential for achieving desired outcomes such as high molecular weight in polymers or high crystallinity in MOFs. The true potential of this building block is realized through creative and logical application, paving the way for the next generation of advanced materials in electronics, catalysis, and sensing.

References

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman Institute of Technology. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

(3,5-Difluoro-4-iodophenyl)boronic acid - Clamal Reagents. Available at: [Link]

-